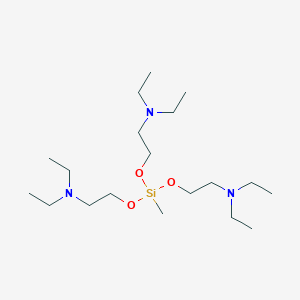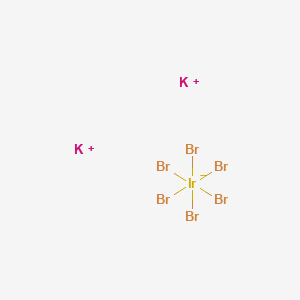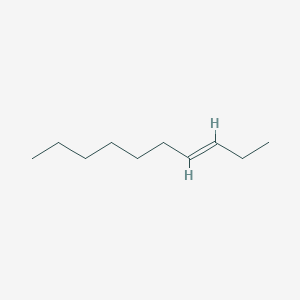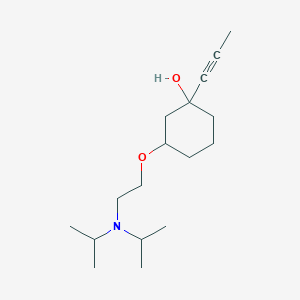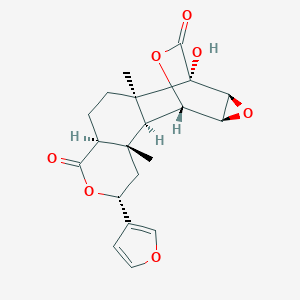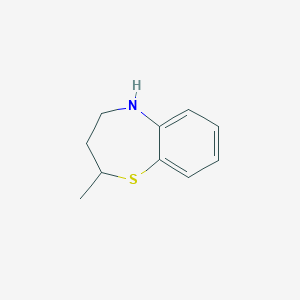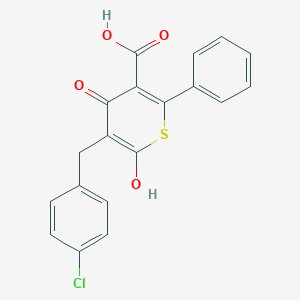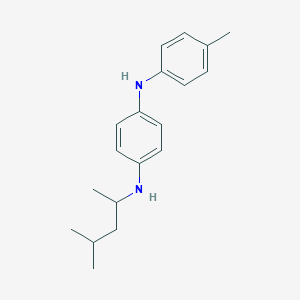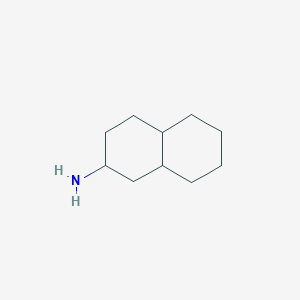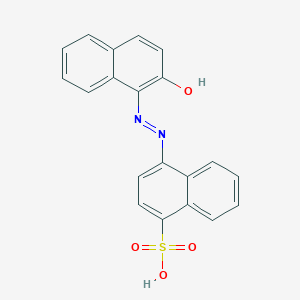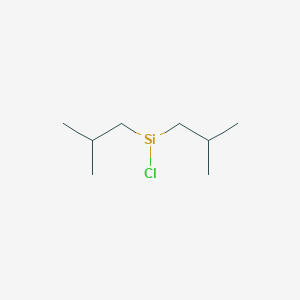
Diisobutylchlorosilane
Vue d'ensemble
Description
Diisobutylchlorosilane is a chemical compound with the molecular formula C8H19ClSi . It appears as a colorless or light yellow liquid . It is soluble in organic solvents such as ether and alcohol . It is used as a starting reactant of organosilicon compounds and for the synthesis of organic silicon compounds .
Synthesis Analysis
Diisobutylchlorosilane can be obtained by reacting hydrochlorosilane with 2-isobutene . The reaction conditions are generally at room temperature and the reaction time is short .Molecular Structure Analysis
The molecular structure of Diisobutylchlorosilane consists of carbon ©, hydrogen (H), chlorine (Cl), and silicon (Si) atoms . The molecular weight of Diisobutylchlorosilane is 178.77 g/mol .Physical And Chemical Properties Analysis
Diisobutylchlorosilane has a density of about 0.995 g/cm3 . It has a boiling point range of 160-167°C . It has a vapor pressure of 1.204mmHg at 25°C . The refractive index of Diisobutylchlorosilane is 1.4340 .Applications De Recherche Scientifique
Application in Fluorescent Probes
Specific Scientific Field
This application falls under the field of Chemical Science , specifically in the design and synthesis of fluorescent probes .
Summary of the Application
Diisobutylchlorosilane is used in the synthesis of bimane-based fluorescent probes . These probes are designed to have tunable photophysical properties and biological selectivity . They are used as indispensable tools for a broad range of biological applications .
Methods of Application or Experimental Procedures
The probes are developed with varied electronic properties that show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
Results or Outcomes
These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The probe has demonstrated diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Application in Semiconductor Industry
Specific Scientific Field
This application falls under the field of Material Science , specifically in the production of semiconductors .
Summary of the Application
Diisobutylchlorosilane is used in the synthesis of silicon compounds . These compounds are crucial for modern industry, including the semiconductor industry . They are used in the production of photovoltaic cells, microprocessors, memory chips, and many other electronic elements .
Methods of Application or Experimental Procedures
The silicon compounds are synthesized through a direct reaction of silicon with CH3Cl and alcohols . This process is complex and involves a catalytic mechanism .
Results or Outcomes
The silicon compounds produced are widely used in the semiconductor industry . They are used in electronic elements such as diodes, rectifiers, transistors, and integrated circuits . Despite the emergence of new materials like graphene and perovskite, silicon remains the material of choice in electronics and photovoltaics due to practical and economic reasons .
Application in Green Chemistry Revolution
Specific Scientific Field
This application falls under the field of Green Chemistry , specifically in the development of new monomers that could be an alternative to chlorosilanes .
Summary of the Application
Diisobutylchlorosilane is used in the synthesis of silicon compounds . However, the use of chlorosilanes does not meet the requirements of the principles of green chemistry . Therefore, scientific research is focused on finding new monomers that could serve as alternatives to chlorosilanes . One such possibility is the use of alkoxysilanes .
Methods of Application or Experimental Procedures
The complexity of the catalytic mechanism of direct reaction of silicon with CH3Cl and alcohols is presented in an accessible way . In the last part of the work, the directions of the development of direct synthesis technology in line with the principles of green chemistry are indicated .
Results or Outcomes
The development of new monomers that could serve as alternatives to chlorosilanes is a significant step towards the green chemistry revolution . This research could lead to more environmentally friendly methods of producing silicon compounds, which are crucial for modern industry .
Safety And Hazards
Diisobutylchlorosilane has a pungent smell and should be used in a well-ventilated area . It should be kept away from strong oxidants to avoid fire or explosion . Contact with skin, eyes, and respiratory tract should be avoided . If contact occurs, it is advised to rinse with plenty of water immediately and seek medical help . It should be stored in a closed, dry place, away from fire and heat sources .
Propriétés
InChI |
InChI=1S/C8H18ClSi/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNRHYBYGPMAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutylchlorosilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



